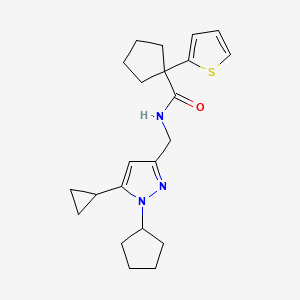
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide" is a structurally complex molecule that appears to be related to various synthesized pyrazole derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as pyrazole rings and thiophene units, which are often explored for their pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium, as described in the synthesis of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides . This method could potentially be adapted for the synthesis of the compound , with modifications to the starting materials and reaction conditions to accommodate the unique structural features of the target molecule.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized using various analytical techniques such as IR, 1H NMR, 13C NMR, Mass, and elemental analyses . These techniques would be essential in confirming the structure of "N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide" and ensuring the integrity of the synthesis process.
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives can be influenced by the substituents on the aromatic rings and the nature of the pyrazole moiety. For instance, the presence of an electron-withdrawing chlorine atom in the aromatic ring of the scaffold has been shown to enhance antidepressant activity in related compounds . The reactivity of the compound would likely be influenced by its cyclopentyl and cyclopropyl groups, as well as the thiophene and carboxamide functionalities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceuticals. The preclinical evaluation of these compounds includes in silico toxicity, blood-brain barrier permeability, and human oral absorption prediction . These properties would need to be thoroughly assessed for "N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide" to determine its suitability for further drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has focused on synthesizing and characterizing derivatives similar to N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, exploring their structural and chemical properties. Studies have detailed the synthesis routes, structural analysis through various spectroscopic and crystallographic methods, and potential bioisosteric replacements to enhance biological activity. For instance, the synthesis and characterization of related pyrazole derivatives have been reported, offering insights into their chemical behavior and potential as research chemicals or pharmacological agents (McLaughlin et al., 2016).
Anticancer and Antimicrobial Applications
Several studies have been dedicated to evaluating the anticancer and antimicrobial potential of pyrazole derivatives. These compounds have shown promise in inhibiting cell cycle kinases and demonstrating cytotoxicity against various cancer cell lines. For example, new pyrazole derivatives have been synthesized and shown to possess anticancer properties by inducing apoptosis and affecting cell cycle phases in cancer cells (Nițulescu et al., 2015). Additionally, pyrazole and pyrazolopyrimidine derivatives have been explored for their antimicrobial activity, providing a basis for the development of new antimicrobial agents (Sowmya et al., 2018).
Structural Analysis and Drug Design
The structural analysis of pyrazole derivatives, including N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, contributes significantly to drug design efforts. By understanding the molecular conformation and interactions of these compounds with biological targets, researchers can design more effective and selective drugs. Studies have employed techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to elucidate the structural characteristics of pyrazole derivatives, facilitating the identification of key features responsible for their biological activities (Prabhuswamy et al., 2016).
Eigenschaften
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3OS/c26-21(22(11-3-4-12-22)20-8-5-13-27-20)23-15-17-14-19(16-9-10-16)25(24-17)18-6-1-2-7-18/h5,8,13-14,16,18H,1-4,6-7,9-12,15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZHARIVXWFRQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3(CCCC3)C4=CC=CS4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(6-methyl-1H-indazol-5-yl)carbamothioyl]benzamide](/img/structure/B2518298.png)
![4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2518299.png)

![2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B2518301.png)
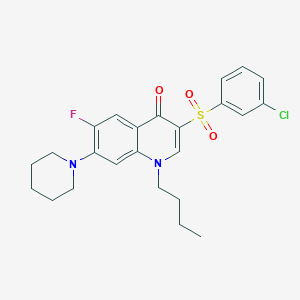
![1-Iodo-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2518306.png)
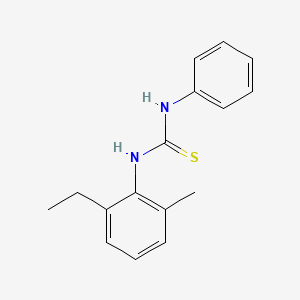
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)chroman-2-carboxamide](/img/structure/B2518313.png)
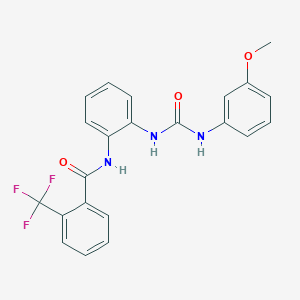
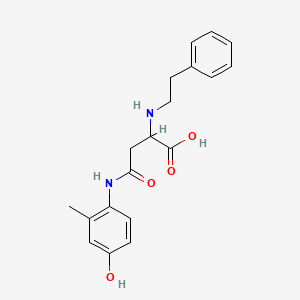
![1-[3-[(3-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2518316.png)
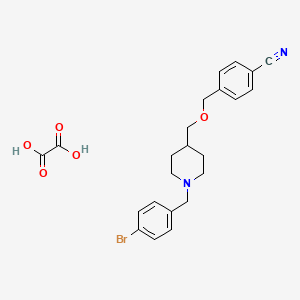
![(5R,8S)-10-((4-methoxy-3-methylphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2518319.png)